Methyl 3-bromo-2-chloro-5-methylbenzoate
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Overview
Description
Methyl 3-bromo-2-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the aromatic ring. This compound is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination and chlorination of methyl benzoate derivatives. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully monitored and controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 3-bromo-2-chloro-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-chloro-5-methylbenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and molecular targets, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-chloro-2-methylbenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 3-chloro-2-bromobenzoate
Uniqueness
Methyl 3-bromo-2-chloro-5-methylbenzoate is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 3-bromo-2-chloro-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUMBVBWQDVRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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